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Introduction
Voglibose is a potent α-glucosidase inhibitor used in the management of type 2 diabetes

mellitus. By competitively and reversibly inhibiting α-glucosidase enzymes in the small

intestine, voglibose delays carbohydrate digestion and absorption, thereby mitigating

postprandial hyperglycemia. This technical guide provides an in-depth overview of the

molecular structure and physicochemical properties of voglibose, offering critical data and

methodologies for researchers and professionals in the field of drug development.

Molecular Structure
Voglibose, chemically known as (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-

(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, is a synthetic N-substituted derivative of

valiolamine.[1][2] Its structure is characterized by a substituted cyclohexanetetrol ring, which

mimics the structure of a carbohydrate substrate, allowing it to bind to the active site of α-

glucosidase enzymes.

Chemical Identifiers:

IUPAC Name: (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxypropan-2-yl)amino]-1-

(hydroxymethyl)cyclohexane-1,2,3,4-tetrol[1]
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CAS Number: 83480-29-9[3]

Chemical Formula: C₁₀H₂₁NO₇[3]

Molecular Weight: 267.28 g/mol [3]

SMILES: C1--INVALID-LINK--O)O)O)O">C@@HNC(CO)CO[3]

InChI Key: FZNCGRZWXLXZSZ-CIQUZCHMSA-N[4][5]

Physicochemical Properties
The physicochemical properties of a drug molecule are fundamental to its formulation, delivery,

and pharmacokinetic profile. The key properties of voglibose are summarized in the table

below.

Property Value Reference

Melting Point 162-165 °C [3][6][7]

Boiling Point 601.9 °C (Predicted) [3]

pKa (Strongest Acidic) 12.46 (Predicted)

pKa (Strongest Basic) 7.66 (Predicted)

logP -2.3 (Predicted)

Water Solubility 190.0 mg/mL

DMSO Solubility
≥12.95 mg/mL (with gentle

warming)
[7]

Appearance
White to off-white crystalline

powder
[6]

Stability

Stable for ≥ 4 years when

stored at -20°C.[1] It is

susceptible to degradation

under acidic, alkaline,

oxidative, and photolytic

conditions.

[8][9][10]
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Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a drug at different physiological pH values, affecting its absorption and distribution. A

standard method for pKa determination is potentiometric titration.

Methodology:

Preparation of Solutions: A standard solution of voglibose (e.g., 1 mM) is prepared in a

suitable solvent, typically purified water or a co-solvent system for poorly soluble

compounds. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base

(e.g., 0.1 M NaOH) are also prepared.

Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and

10.0).

Titration: A known volume of the voglibose solution is placed in a thermostatted vessel. The

solution is then titrated with the standardized strong base (or acid), and the pH is recorded

after each incremental addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value is determined from the inflection point of the curve, which corresponds

to the pH at which 50% of the drug is ionized.

Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of

its membrane permeability and pharmacokinetic properties. The shake-flask method is the

traditional and most reliable method for logP determination.

Methodology:

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline

pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by

separation.
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Partitioning: A known amount of voglibose is dissolved in one of the phases (typically the

one in which it is more soluble). A known volume of this solution is then mixed with a known

volume of the other phase in a separatory funnel.

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for

the partitioning of the drug between the two phases to reach equilibrium. The mixture is then

allowed to stand for complete phase separation.

Quantification: The concentration of voglibose in each phase is determined using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or

mass spectrometric detection.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

voglibose in the n-octanol phase to its concentration in the aqueous phase. The logP is the

logarithm of this value.

Stability-Indicating HPLC Method
To assess the stability of voglibose under various stress conditions, a stability-indicating High-

Performance Liquid Chromatography (HPLC) method is employed. This method can separate

the intact drug from its degradation products.

Methodology:

Stress Conditions: Voglibose is subjected to forced degradation under various conditions as

per ICH guidelines, including:

Acidic: 0.1 N HCl at 60°C

Alkaline: 0.1 N NaOH at 60°C

Oxidative: 3% H₂O₂ at room temperature

Thermal: 80°C

Photolytic: Exposure to UV light
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Chromatographic System: A typical system would consist of a C18 column (e.g., 250 x 4.6

mm, 5 µm) with a mobile phase of acetonitrile and water in a specific ratio (e.g., 20:80 v/v).

[9][10]

Detection: As voglibose lacks a strong UV chromophore, detection is often performed using

a Refractive Index Detector (RID) or by post-column derivatization followed by fluorescence

detection. A common detection wavelength for derivatized voglibose is around 272 nm.[9]

[10]

Analysis: The stressed samples are injected into the HPLC system, and the chromatograms

are recorded. The peak areas of the intact drug and any degradation products are measured

to determine the extent of degradation.

Signaling Pathways and Mechanism of Action
Voglibose primarily exerts its therapeutic effect by inhibiting α-glucosidase enzymes in the

brush border of the small intestine. This action delays the breakdown of complex carbohydrates

into absorbable monosaccharides, thus reducing postprandial blood glucose levels. Beyond

this direct enzymatic inhibition, voglibose has been shown to modulate key signaling pathways

involved in glucose homeostasis and cellular function.
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Caption: Voglibose competitively inhibits α-glucosidase, reducing glucose absorption.

Modulation of GLP-1 Signaling
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Voglibose has been demonstrated to increase the secretion of Glucagon-Like Peptide-1 (GLP-

1), an incretin hormone with multiple beneficial effects on glucose control. The delayed delivery

of carbohydrates to the distal small intestine, where L-cells that secrete GLP-1 are abundant, is

thought to be the primary mechanism for this effect.
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Caption: Voglibose increases GLP-1 secretion, leading to enhanced insulin release.

Downstream Effects via PI3K/Akt and ERK Pathways
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The activation of the GLP-1 receptor initiates downstream signaling cascades, including the

Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)

pathways. These pathways are crucial for cell survival, proliferation, and function. Voglibose,

by increasing GLP-1, can indirectly influence these pathways, contributing to its potential

cardiovascular benefits.
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Caption: GLP-1 receptor activation by voglibose influences PI3K/Akt and ERK pathways.

Conclusion
Voglibose is a well-characterized α-glucosidase inhibitor with a defined molecular structure

and a range of physicochemical properties that are conducive to its oral administration and

localized action in the gastrointestinal tract. A thorough understanding of these properties,

along with its primary mechanism of action and its influence on key signaling pathways, is
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essential for its effective use in the management of type 2 diabetes and for the development of

future antidiabetic therapies. The experimental protocols provided in this guide offer a

foundation for the quality control and further investigation of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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